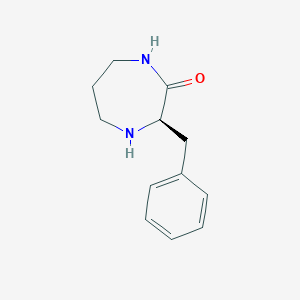
C28H20BrN3O7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C28H20BrN3O7 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of bromine, nitrogen, and multiple oxygen atoms, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C28H20BrN3O7 typically involves multi-step organic reactions. One common approach is the bromination of a precursor molecule, followed by a series of substitution and addition reactions to introduce the desired functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
C28H20BrN3O7: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
C28H20BrN3O7: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which C28H20BrN3O7 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and molecular interactions help elucidate its mode of action.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to C28H20BrN3O7 include other brominated organic molecules and those with similar functional groups. Examples include:
C28H20ClN3O7: A chlorinated analog with similar reactivity.
C28H20IN3O7: An iodinated analog with potential differences in biological activity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the presence of bromine, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C28H20BrN3O7 |
|---|---|
Peso molecular |
590.4 g/mol |
Nombre IUPAC |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-naphthalen-1-yl-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C28H20BrN3O7/c1-38-22-13-16(12-20(29)25(22)33)24-23-26(39-31(24)17-8-5-9-18(14-17)32(36)37)28(35)30(27(23)34)21-11-4-7-15-6-2-3-10-19(15)21/h2-14,23-24,26,33H,1H3 |
Clave InChI |
LOXKQPFLISBJHP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)ON2C6=CC(=CC=C6)[N+](=O)[O-])Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


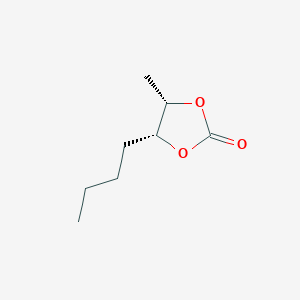
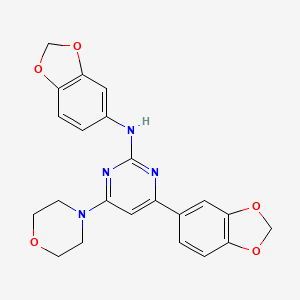

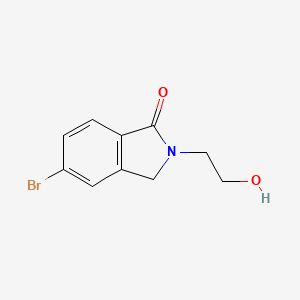
![Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate](/img/structure/B12623639.png)
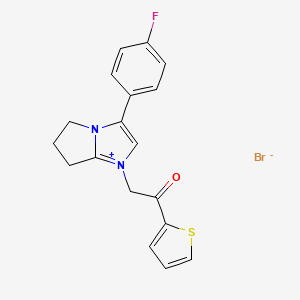
![1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B12623652.png)
![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
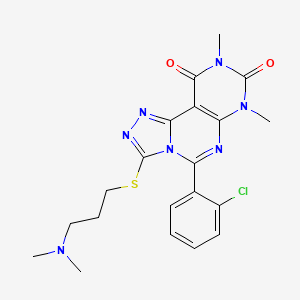
![1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one](/img/structure/B12623669.png)
![4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623671.png)

![2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid](/img/structure/B12623682.png)
